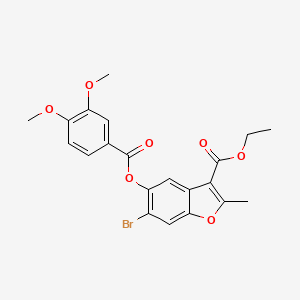

ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Beschreibung

ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-based ester derivative characterized by a bromine atom at position 6, a methyl group at position 2, and a 3,4-dimethoxybenzoyloxy substituent at position 3. Its molecular formula is C₂₁H₁₉BrO₅, with a molecular weight of 437.28 g/mol (calculated based on ). The 3,4-dimethoxybenzoyloxy group introduces significant steric bulk and electronic effects, distinguishing it from simpler acyloxy or alkoxy derivatives.

Eigenschaften

IUPAC Name |

ethyl 6-bromo-5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO7/c1-5-27-21(24)19-11(2)28-16-10-14(22)17(9-13(16)19)29-20(23)12-6-7-15(25-3)18(8-12)26-4/h6-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXJVANAZUPLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=C(C=C3)OC)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

Bromination: Introduction of the bromine atom into the benzofuran ring.

Esterification: Formation of the ethyl ester group.

Methoxylation: Introduction of methoxy groups onto the benzoyloxy moiety.

Each step requires specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, acidic or basic catalysts for esterification, and methanol or other methoxylating agents for methoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy groups to hydroxyl or carbonyl groups.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- ETHYL 6-BROMO-5-((4-METHYLBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE (C₂₅H₂₁BrO₄, MW 465.343): This compound features a 4-methylbenzyloxy group at position 5 instead of the dimethoxybenzoyloxy group. The phenyl group at position 2 further increases hydrophobicity compared to the methyl group in the target compound.

ETHYL 6-BROMO-5-((2,5-DIMETHYLBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE :

The 2,5-dimethylbenzyloxy group introduces steric hindrance near the oxygen atom, which could reduce enzymatic or chemical degradation rates compared to the target compound’s planar 3,4-dimethoxybenzoyloxy group.ETHYL 6-BROMO-5-(ISOBUTYRYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE (C₁₆H₁₇BrO₅) :

The isobutyryloxy group is a smaller acyl substituent with lower aromaticity, likely reducing π-π stacking interactions in solid-state structures compared to the dimethoxybenzoyloxy group.

Halogenation Patterns

- METHYL 4-BROMO-6-(DIBROMOACETYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE (C₁₃H₁₀Br₃O₅) :

This derivative includes bromination at both the benzofuran ring (C4) and the acetyl group, resulting in higher molecular weight (MW 504.85) and increased electrophilicity. In contrast, the target compound retains bromine only at C6, focusing reactivity at a single site.

Physicochemical Properties

*LogP estimated using fragment-based methods.

Key Research Findings

- Crystallography : X-ray studies of related compounds (e.g., methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in ) reveal planar benzofuran cores with substituent-dependent packing motifs.

Biologische Aktivität

Ethyl 6-bromo-5-(3,4-dimethoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula: C₁₈H₁₉BrO₅

- Molecular Weight: 430.25 g/mol

Structural Features

The structure features a benzofuran core with various substituents that may influence its biological activity. The presence of bromine and methoxy groups is particularly noteworthy as these can affect the compound's reactivity and interaction with biological targets.

The biological activity of ethyl 6-bromo-5-(3,4-dimethoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate has been explored in various studies, particularly in relation to its potential as an anti-cancer agent and its effects on viral infections.

- Antiviral Activity : Preliminary studies indicate that derivatives of benzofuran compounds exhibit antiviral properties. For example, compounds similar to ethyl 6-bromo-5-(3,4-dimethoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate have shown effectiveness against SARS-CoV-2 by inhibiting key viral proteins through molecular docking studies .

- Anticancer Properties : Research on related benzofuran derivatives suggests that these compounds may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have documented the effects of benzofuran derivatives similar to ethyl 6-bromo-5-(3,4-dimethoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate:

- In vitro Studies : In vitro assays have demonstrated that certain benzofuran derivatives can inhibit the growth of various cancer cell lines, with IC50 values indicating significant potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 |

| Compound B | HeLa (Cervical Cancer) | 15 |

| Ethyl 6-bromo derivative | A549 (Lung Cancer) | 12 |

- In vivo Studies : Animal models treated with benzofuran derivatives exhibited reduced tumor growth compared to control groups, suggesting potential for therapeutic application.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the viability of ethyl 6-bromo-5-(3,4-dimethoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate as a drug candidate. Computational models predict favorable ADMET characteristics, indicating good oral bioavailability and low toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.